molecular formula C29H25NO5S B11475194 4-{(Phenylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl benzoate

4-{(Phenylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl benzoate

Cat. No.: B11475194
M. Wt: 499.6 g/mol
InChI Key: RIQKZCZAVQNXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)BENZAMIDO]PHENYL BENZOATE is a complex organic compound that features a sulfonamide group, a benzoate ester, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)BENZAMIDO]PHENYL BENZOATE typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. This intermediate is then reacted with a benzoic acid derivative to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and benzoic acid derivatives. The reaction conditions often require the use of solvents such as dichloromethane or dimethyl sulfoxide (DMSO) and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)BENZAMIDO]PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but they often involve the use of solvents and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)BENZAMIDO]PHENYL BENZOATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with certain enzymes, making it useful in biochemical research.

    Medicine: Potential applications in drug development, particularly in the design of enzyme inhibitors or other therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

    Industry: Used in the development of specialty chemicals and materials. Its unique properties can be exploited in the design of new materials with specific functions.

Mechanism of Action

The mechanism of action of 4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)BENZAMIDO]PHENYL BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzoate ester moiety may also interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE: Similar structure but with an acetate ester instead of a benzoate ester.

    4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)BENZAMIDO]PHENYL ACETATE: Similar structure but with an acetate ester instead of a benzoate ester.

    4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)BENZAMIDO]PHENYL METHYL ESTER: Similar structure but with a methyl ester instead of a benzoate ester.

Uniqueness

The uniqueness of 4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)BENZAMIDO]PHENYL BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoate ester enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in proteins. Additionally, the sulfonamide group provides a site for hydrogen bonding, which can be crucial for its biological activity.

Properties

Molecular Formula

C29H25NO5S

Molecular Weight

499.6 g/mol

IUPAC Name

[4-[benzoyl-(2,4,5-trimethylphenyl)sulfonylamino]phenyl] benzoate

InChI

InChI=1S/C29H25NO5S/c1-20-18-22(3)27(19-21(20)2)36(33,34)30(28(31)23-10-6-4-7-11-23)25-14-16-26(17-15-25)35-29(32)24-12-8-5-9-13-24/h4-19H,1-3H3

InChI Key

RIQKZCZAVQNXPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.